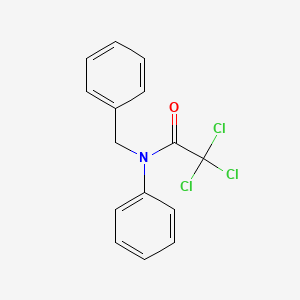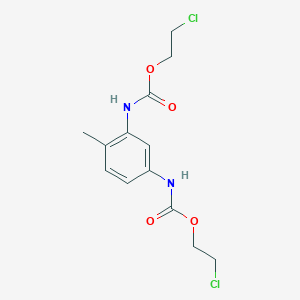![molecular formula C18H19F3N2O B11951391 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a urea functional group This compound is characterized by the presence of a butyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-butylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where specific atoms or groups in the molecule can be replaced with other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The urea group can form hydrogen bonds with specific amino acid residues in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea include:
1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a chlorine atom instead of a butyl group.
1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a methyl group instead of a butyl group.
1-(4-Phenyl)-3-[2-(trifluoromethyl)phenyl]urea: Lacking the butyl group entirely.
Propriétés
Formule moléculaire |
C18H19F3N2O |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-(4-butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H19F3N2O/c1-2-3-6-13-9-11-14(12-10-13)22-17(24)23-16-8-5-4-7-15(16)18(19,20)21/h4-5,7-12H,2-3,6H2,1H3,(H2,22,23,24) |
Clé InChI |
ZINZYNKPMUPCIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)
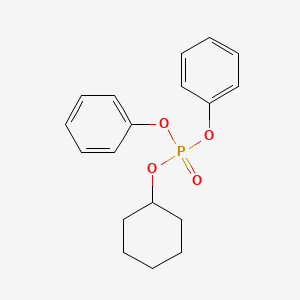


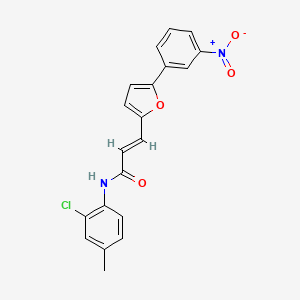
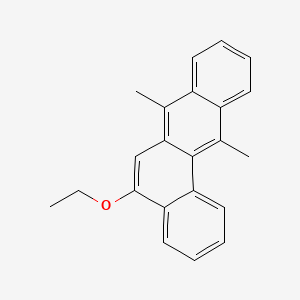

![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)
![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)
